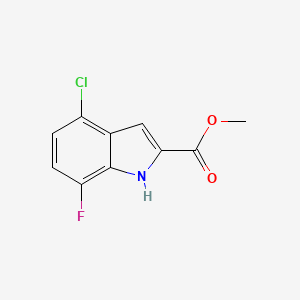

methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate

Description

Overview of the Indole (B1671886) Heterocyclic System in Modern Chemical and Biological Sciences

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a ubiquitous and vital scaffold in the landscape of chemical and biological sciences. This structure is not merely a synthetic curiosity but is a fundamental component of many naturally occurring and biologically significant molecules. mdpi.com Foundational biomolecules such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) feature the indole nucleus, highlighting its integral role in basic biochemical processes. mdpi.com

The unique electronic properties of the indole system confer upon it a versatile reactivity, making it a valuable building block in synthetic chemistry. mdpi.com Its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, often mimicking the structure of peptides to bind reversibly to proteins. This capacity has led to the discovery of indole-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comfluoromart.com The indole scaffold's ability to serve as a ligand for diverse receptors makes it a central focus in the quest for novel therapeutic agents.

Significance of Substituted Indole-2-Carboxylates as Privileged Scaffolds in Drug Discovery and Development

Within the broad family of indole derivatives, substituted indole-2-carboxylates have been identified as "privileged scaffolds." This term denotes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, making it a highly efficient starting point for drug discovery. Research has consistently shown that the indole-2-carboxylate (B1230498) core is a versatile intermediate for creating a wide range of biologically active molecules. nih.gov

For instance, specific series of substituted indole-2-carboxylates have been synthesized and evaluated as potent antagonists for the strychnine-insensitive glycine (B1666218) binding site, which is associated with the NMDA receptor, presenting opportunities for developing treatments for central nervous system disorders. Furthermore, this scaffold is instrumental in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the enzyme's active site. nih.govnih.gov The adaptability of the indole-2-carboxylate structure allows medicinal chemists to introduce various substituents, thereby fine-tuning the molecule's pharmacological profile to achieve desired therapeutic effects. nih.gov

Historical Context of Indole Derivatives in Medicinal Chemistry and Biological Systems

The journey of the indole nucleus in science began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole. mdpi.com A significant milestone followed in 1883 with Emil Fischer's development of the Fischer indole synthesis, a reliable method for creating substituted indoles that is still widely used today. mdpi.com

Interest in indole chemistry intensified in the 1930s upon the discovery of the indole moiety in crucial natural products like the amino acid tryptophan and plant auxins. mdpi.com The therapeutic potential of indole derivatives became evident with the use of the natural indole alkaloid reserpine (B192253) as an antihypertensive and antipsychotic agent. fluoromart.com In the decades that followed, synthetic indole derivatives solidified their place in medicine. Indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), became widely used, and Pindolol was introduced in the 1980s for treating hypertension. fluoromart.com This history underscores a continuous trajectory of discovery, from natural products to rationally designed synthetic drugs, all built upon the versatile indole core.

Rationale for Focused Academic Research on Methyl 4-Chloro-7-Fluoro-1H-Indole-2-Carboxylate

While extensive research on the broader class of indole-2-carboxylates is well-documented, focused academic studies specifically on this compound are less prevalent in publicly available literature. However, the rationale for its synthesis and investigation can be strongly inferred from research on closely related, halogenated analogs. Such compounds are typically not studied as final drug products but as crucial chemical intermediates or building blocks for the synthesis of more complex, biologically active molecules. fluoromart.commyskinrecipes.comacs.orgnih.govfigshare.com

The strategic placement of halogen atoms—in this case, chlorine and fluorine—on the indole ring is a key tactic in medicinal chemistry. mdpi.comdaneshyari.com Halogenation can profoundly influence a molecule's properties by:

Modulating Lipophilicity: Affecting how the molecule passes through biological membranes. researchgate.net

Altering Metabolic Stability: The presence of a fluorine atom, in particular, can block sites of metabolic oxidation, prolonging the drug's action. daneshyari.com

Enhancing Binding Affinity: Halogen atoms can form specific interactions (e.g., halogen bonds) with protein targets, increasing the potency of the final compound.

Research on structurally similar compounds supports this rationale. For example, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been synthesized as a key intermediate for developing HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). fluoromart.comacs.org Similarly, methyl 4-fluoro-1H-indole-7-carboxylate is used to create serotonin receptor modulators and enzyme inhibitors, where the fluorinated core is noted to boost metabolic stability and binding affinity. myskinrecipes.com

Therefore, the focused research on this compound is driven by its potential as a highly functionalized and valuable scaffold. The specific combination of chloro and fluoro groups at the 4 and 7 positions offers a unique electronic and steric profile for chemists to exploit in the design of novel therapeutic agents targeting a range of diseases, from viral infections to neurological disorders.

Compound Data

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2101622-12-0 |

| Molecular Formula | C₁₀H₇ClFNO₂ |

| Molecular Weight | 227.62 g/mol |

| Canonical SMILES | COC(=O)c1[nH]c2c(c1)c(Cl)ccc2F |

Data sourced from Appchem. appchemical.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOJFVOWJGIYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 4 Chloro 7 Fluoro 1h Indole 2 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In a ¹H NMR spectrum of methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, distinct signals would be expected for each unique proton in the molecule. The indole (B1671886) N-H proton would likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm), indicative of its acidic nature. The proton on the C3 position of the indole ring is expected to be a singlet or a finely split multiplet in the aromatic region. The two aromatic protons on the benzene (B151609) ring moiety (at C5 and C6) would exhibit a coupling pattern characteristic of a disubstituted system, influenced by both the chlorine and fluorine atoms. The methyl ester protons would appear as a sharp singlet, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound This data is hypothetical and for illustrative purposes.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 | br s | - | N-H |

| ~7.3 | d | ~8.0 | H-5 |

| ~7.1 | dd | ~8.0, ~4.0 | H-6 |

| ~7.0 | s | - | H-3 |

| ~3.9 | s | - | -OCH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For the title compound, ten signals would be expected. The carbonyl carbon of the ester group would be found significantly downfield (> 160 ppm). The aromatic and indole ring carbons would appear in the typical range of 100-150 ppm. The chemical shifts of the carbons in the benzene portion of the indole ring would be influenced by the electronegativity and resonance effects of the chloro and fluoro substituents. The methyl ester carbon would be observed upfield, generally around 50-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This data is hypothetical and for illustrative purposes.

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O |

| ~148.0 (d) | C-7 |

| ~135.0 | C-7a |

| ~128.0 | C-2 |

| ~125.0 (d) | C-3a |

| ~122.0 | C-4 |

| ~118.0 (d) | C-5 |

| ~110.0 (d) | C-6 |

| ~105.0 | C-3 |

| ~52.0 | -OCH₃ |

(d) indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single signal would be expected for the fluorine atom at the C7 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to nearby protons, most notably the proton at C6, which would provide further confirmation of the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₇ClFNO₂ by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Fragmentation analysis would reveal characteristic losses from the molecular ion. Common fragmentation pathways for such indole esters include the loss of the methoxy (B1213986) group (•OCH₃) or the entire carbomethoxy group (•COOCH₃), leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound This data is hypothetical and for illustrative purposes.

| m/z | Relative Intensity (%) | Assignment |

| 227/229 | ~100/33 | [M]⁺ |

| 196/198 | ~40/13 | [M - •OCH₃]⁺ |

| 168/170 | ~60/20 | [M - •COOCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Interactions

Should a suitable single crystal of the compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the ester carbonyl oxygen, as well as potential π-π stacking interactions between the indole rings, which govern the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Table 4: Predicted Key Vibrational Frequencies for this compound This data is hypothetical and for illustrative purposes.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100-2950 | Medium-Weak | C-H stretch (aromatic & aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-F stretch |

| ~750 | Medium | C-Cl stretch |

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Chloro 7 Fluoro 1h Indole 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate. These calculations provide insights into the molecule's geometry, electronic properties, and spectroscopic profile. researchgate.net

DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the optimized molecular geometry. researchgate.netnih.gov From this, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to be regions of high electron density (negative potential), while the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. This information is valuable for predicting how the molecule might interact with biological receptors or other molecules.

Illustrative Data Table: Predicted Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of this compound and the influence of its environment, such as solvent molecules. nih.govnih.gov These simulations model the atomic motions of the system over time, providing a dynamic picture of the molecule's behavior.

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to predict their movements. nih.gov This allows for the exploration of different rotational conformations, particularly around the ester group. The stability of these conformations can be assessed by analyzing the simulation trajectory.

Illustrative Data Table: Conformational Analysis

| Dihedral Angle | Most Stable Conformation (degrees) | Energy Barrier to Rotation (kcal/mol) |

|---|---|---|

| C3-C2-C(O)-O | ~0° (syn-periplanar) | 5-7 |

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, docking studies would be essential to hypothesize its potential biological targets and understand its mechanism of action at a molecular level. rsc.orgmdpi.comnih.gov

These studies involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the N-H group of the indole (B1671886) ring and the carbonyl oxygen of the ester could act as hydrogen bond donors and acceptors, respectively. The chlorine and fluorine atoms could also participate in halogen bonding, which is increasingly recognized as an important interaction in drug design.

Docking studies on related indole-2-carboxylate (B1230498) derivatives have identified them as potential inhibitors of enzymes like HIV-1 integrase and cyclooxygenase-2 (COX-2). rsc.orgnih.govsigmaaldrich.com Similar studies on this compound could explore its potential as an inhibitor for a range of targets.

Illustrative Data Table: Predicted Interactions with a Hypothetical Kinase Target

| Interaction Type | Key Amino Acid Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | LYS 88 | 2.1 (N-H...O) |

| Hydrogen Bond | ASP 145 | 2.5 (C=O...H-N) |

| Halogen Bond | GLU 91 | 3.0 (C-Cl...O) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.commdpi.commdpi.com While a QSAR model cannot be built for a single molecule, this compound could be included in a dataset of related indole derivatives to develop such a model.

The process involves calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) for each compound in the series and then using statistical methods, such as multiple linear regression, to correlate these descriptors with their measured biological activity. ijpsr.comnih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. For example, a QSAR study might reveal that the presence of electron-withdrawing groups at specific positions on the indole ring is correlated with increased activity.

Illustrative Data Table: Key Descriptors in a Hypothetical QSAR Model for Anti-inflammatory Activity

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Lipophilicity) | +0.45 | Positive (higher lipophilicity increases activity) |

| Molecular Weight | -0.15 | Negative (lower molecular weight is preferred) |

| Dipole Moment | +0.20 | Positive (higher polarity increases activity) |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. researchgate.netnih.govsemanticscholar.org These predictions help in the early identification of compounds with poor ADME profiles, thereby reducing the likelihood of late-stage failures in drug development.

For this compound, various ADME properties can be predicted using commercially available software or online tools. These predictions are based on the molecule's structural features. For example, Lipinski's Rule of Five is often used as a preliminary screen for drug-likeness, assessing properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other properties, such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes, can also be estimated.

Illustrative Data Table: Predicted ADME Properties

| Property | Predicted Value | Assessment |

|---|---|---|

| Molecular Weight | 227.62 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.8 | Optimal for drug-likeness |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |

Structure Activity Relationship Sar Investigations of Methyl 4 Chloro 7 Fluoro 1h Indole 2 Carboxylate and Its Analogues

Impact of Halogen Substitution Patterns (Chlorine at C4, Fluorine at C7) on Biological Activity

The presence and positioning of halogen substituents on the indole (B1671886) ring are pivotal in modulating the biological activity of methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate analogues. The electron-withdrawing nature and steric properties of chlorine at the C4 position and fluorine at the C7 position create a unique electronic environment that can significantly affect ligand-receptor interactions.

Research on various indole derivatives has consistently demonstrated that halogenation can enhance biological potency. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to be favorable for activity, with studies indicating that the difference in the effects between a fluoro and a chloro substituent was not significant. researchgate.net In a separate study on indole-sulfonamide derivatives, a monoindole with a 4-chloro group was identified as the most potent against several cancer cell lines, including HepG2, A549, and MOLT-3. tandfonline.comnih.gov

The strategic placement of halogens can also steer the molecule towards a desired biological target. For example, in the development of HIV-1 attachment inhibitors, substitutions at the C7 position of the indole ring have been explored to optimize antiviral potency. nih.gov While direct SAR data for the 4-chloro-7-fluoro pattern on a methyl indole-2-carboxylate (B1230498) scaffold is limited, the existing literature on halogenated indoles strongly suggests that this specific substitution pattern is a key determinant of the compound's biological profile.

Table 1: Effect of Halogen Substitution on Biological Activity of Indole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Halogen Position | Halogen Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | C5 | Chloro/Fluoro | Favorable for CB1 receptor allosteric modulation | researchgate.net |

| Indole-sulfonamides | C4 | Chloro | Most potent against HepG2, A549, and MOLT-3 cancer cell lines | tandfonline.comnih.gov |

| Indole-based HIV-1 Attachment Inhibitors | C7 | Various | Optimization of antiviral potency | nih.gov |

Significance of the Methyl Carboxylate Moiety at C2 for Target Engagement

Studies on indole-2-carboxamides have underscored the importance of the C2 substituent. For instance, the amide functionality at the C2 position of the indole ring is considered critical for the allosteric effects on the CB1 receptor. tandfonline.com In the context of HIV-1 integrase inhibitors, the indole nucleus and the C2 carboxyl group have been observed to chelate with two Mg²⁺ ions within the active site of the enzyme, highlighting a direct role in target binding. nih.gov

Furthermore, research on indole-2-carboxylic acid derivatives has shown that the esterification of the carboxyl group at the C2 position can lead to a loss of activity. However, this activity is often regained upon hydrolysis of the ester back to the carboxylic acid. This suggests that the methyl carboxylate of this compound may act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid form. The carboxylic acid can then form stronger interactions, such as ionic bonds, with the biological target.

Table 2: Role of C2-Substituent in Target Engagement of Indole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | C2-Substituent | Interaction/Role | Biological Target | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | Amide | Critical for allosteric effects | CB1 Receptor | tandfonline.com |

| Indole-2-carboxylic acids | Carboxyl | Chelation with Mg²⁺ ions | HIV-1 Integrase | nih.gov |

| Indole-2-carboxylates | Ester (hydrolyzed to acid) | Prodrug, active as carboxylic acid | Various | nih.gov |

Influence of Substitutions at the Indole Nitrogen (N1) Position on Receptor Binding and Selectivity

N-alkylation and N-acylation are common modifications that have been shown to significantly impact biological activity. For example, in the development of melatonin (B1676174) receptor agonists, the length of the N-acyl chain was found to be a critical determinant of potency. neliti.com Similarly, for 5-HT6 receptor ligands, N-arylsulfonylation, in combination with C5 substitution, was found to be detrimental to receptor affinity, suggesting that the N1 substituent can have a profound and sometimes negative impact on binding. nih.gov

In the context of cyclooxygenase (COX) inhibitors, N1-substitutions on the indole scaffold have been utilized to enhance selectivity for COX-2 over COX-1. This selectivity is often achieved by designing N1-substituents that can interact with the larger and more accommodating active site of COX-2.

For this compound, the unsubstituted N-H group can act as a hydrogen bond donor, which may be a crucial interaction for binding to its biological target. Introducing a substituent at the N1 position would abrogate this hydrogen bonding potential and could either enhance or diminish activity depending on the nature of the substituent and the topology of the receptor binding site. A bulky N1-substituent could introduce steric hindrance, preventing optimal binding, while a smaller, appropriately functionalized substituent could pick up additional favorable interactions, thereby improving affinity and selectivity. Systematic modification of the N1 position is therefore a key strategy in the optimization of this class of compounds.

Table 3: Impact of N1-Substitution on Receptor Binding and Selectivity of Indole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | N1-Substitution | Effect on Biological Activity | Target Receptor | Reference |

|---|---|---|---|---|

| Melatonin analogues | N-acyl chain length | Modulates potency | Melatonin Receptors | neliti.com |

| Arylsulfonylindoles | N-arylsulfonyl | Detrimental to affinity | 5-HT6 Receptor | nih.gov |

| Indole derivatives | N-alkylation/acylation | Can enhance selectivity | COX-2 | researchgate.net |

Role of Steric and Electronic Effects from Modifications at C3, C5, and C7 Positions

The steric and electronic properties of substituents at the C3, C5, and C7 positions of the indole ring play a crucial role in determining the biological activity of this compound analogues. These positions are key points for molecular recognition and can significantly influence the compound's affinity, selectivity, and pharmacokinetic profile.

C3 Position: The C3 position of the indole nucleus is highly nucleophilic and a common site for substitution. In the context of CB1 receptor allosteric modulators, the size of the alkyl group at the C3 position has a profound influence on activity, with a linear alkyl group being preferred. acs.org For antagonists of the strychnine-insensitive glycine (B1666218) binding site, QSAR analysis has suggested that the terminal phenyl ring of a C3 side chain should reside in a non-hydrophobic pocket of limited size. nih.gov This indicates that both the steric bulk and electronic nature of C3-substituents are critical for optimal receptor interaction.

Quantitative structure-activity relationship (QSAR) studies on various indole derivatives have consistently highlighted the importance of steric and electronic descriptors in predicting biological activity. neliti.comresearchgate.netnih.gov The interplay of these effects at the C3, C5, and C7 positions is crucial for the fine-tuning of the pharmacological properties of this class of compounds.

Table 4: Steric and Electronic Effects of Substitutions at C3, C5, and C7 of Indole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Position | Type of Substituent/Effect | Impact on Biological Activity | Compound Class/Target | Reference |

|---|---|---|---|---|

| C3 | Alkyl group size | Profound influence on allosteric modulation | CB1 Receptor Modulators | acs.org |

| C3 | Side chain with terminal phenyl ring | Fits into a non-hydrophobic pocket of limited size | Glycine Binding Site Antagonists | nih.gov |

| C5 | Electron-withdrawing group | Favorable for allosteric modulation | CB1 Receptor Modulators | acs.org |

| C7 | Various substituents | Can enhance antiviral activity | HIV-1 Attachment Inhibitors | nih.gov |

Elucidation of Pharmacophoric Elements Critical for Biological Potency

The elucidation of the pharmacophoric elements of this compound and its analogues is essential for rational drug design and the development of more potent and selective compounds. A pharmacophore model defines the crucial steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.

Based on the SAR studies of related indole derivatives, several key pharmacophoric elements can be identified for this class of compounds:

The Indole Scaffold: The rigid bicyclic indole core serves as the fundamental scaffold, correctly positioning the other functional groups for optimal interaction with the target. The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic residues in the binding pocket.

Hydrogen Bond Donor: The N-H group of the indole ring is a potential hydrogen bond donor, which can form a critical interaction with a hydrogen bond acceptor group on the receptor.

Halogen Atoms as Key Interaction Points: The chlorine atom at the C4 position and the fluorine atom at the C7 position are not merely passive substituents. They create specific electronic and steric features that are recognized by the receptor. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding. The fluorine atom, with its high electronegativity, can influence the local electronic environment and participate in hydrogen bonding or other electrostatic interactions.

C2-Carboxylate/Carboxamide Moiety: The methyl carboxylate group at the C2 position is a key hydrogen bond acceptor and can also participate in dipole-dipole interactions. As discussed, it may also serve as a prodrug moiety, with the corresponding carboxylic acid being the active form that can form stronger ionic interactions.

Quantitative structure-activity relationship (QSAR) models for various indole series have often highlighted the importance of descriptors related to hydrophobicity, electronic effects (such as HOMO and LUMO energies), and steric parameters. neliti.comresearchgate.netnih.gov These models reinforce the idea that a combination of these pharmacophoric features is necessary for high biological potency.

Table 5: Key Pharmacophoric Elements of Substituted Indole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Pharmacophoric Element | Potential Interaction | Significance for Biological Potency |

|---|---|---|

| Indole Scaffold | π-π stacking, hydrophobic interactions | Provides the rigid core for correct substituent orientation |

| Indole N-H | Hydrogen bond donation | Crucial for anchoring in the binding site |

| C4-Chlorine | Halogen bonding, hydrophobic interactions | Enhances binding affinity and selectivity |

| C7-Fluorine | Hydrogen bonding, electrostatic interactions | Modulates electronic properties and metabolic stability |

| C2-Methyl Carboxylate | Hydrogen bond acceptance, potential for hydrolysis to active acid | Key for target engagement and can act as a prodrug moiety |

Biological Research Applications of Methyl 4 Chloro 7 Fluoro 1h Indole 2 Carboxylate and Indole Derivatives

Research in Anti-Infective Agents

Indole-based compounds have demonstrated considerable efficacy against a wide range of infectious agents, including viruses, bacteria, fungi, and parasites. Their versatile structure allows for modifications that can target specific microbial pathways, making them a fertile ground for the discovery of new anti-infective drugs.

Antiviral Activities

The antiviral potential of indole (B1671886) derivatives is well-documented, with research highlighting their ability to inhibit various stages of the viral life cycle for several significant human pathogens.

HIV-1 Integrase Inhibition : The human immunodeficiency virus type 1 (HIV-1) integrase enzyme is a critical target for antiretroviral therapy. Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Structural optimizations of this core have led to derivatives with significantly enhanced inhibitory effects. For instance, one derivative, designated 20a , demonstrated an IC₅₀ value of 0.13 μM against the integrase enzyme. nih.govnih.gov Another compound, 17a , also showed marked inhibition with an IC₅₀ value of 3.11 μM. rsc.org These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase, effectively blocking the integration of viral DNA into the host genome. nih.govrsc.org

HIV Non-Nucleoside Reverse Transcriptase Inhibition : Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are another crucial class of anti-HIV drugs that bind to an allosteric site on the reverse transcriptase enzyme. nih.gov Researchers have successfully designed and synthesized novel cyclopropyl-indole derivatives that act as NNRTIs. nih.govnih.govacs.org These compounds have been shown to inhibit HIV replication as effectively as the approved drug nevirapine (B1678648) and are active against common drug-resistant mutant strains of the virus. nih.govacs.org

Influenza Virus : Certain indole derivatives have shown profound activity against influenza A viruses. nih.gov The compound 3-indoleacetonitrile , in particular, exhibits broad-spectrum anti-influenza activity. nih.gov In mouse models, it effectively reduced mortality, diminished lung virus titers, and alleviated lung lesions in mice challenged with lethal doses of H5N6 and H1N1 influenza A viruses. nih.gov Another indole derivative, Arbidol (umifenovir), is an approved antiviral agent used for treating influenza and other respiratory viral infections. nih.govmdpi.com

Hepatitis C Virus (HCV) : Indole derivatives have emerged as a novel class of inhibitors for the hepatitis C virus. nih.gov One racemic inhibitor, 10m , displayed good anti-HCV activity with an EC₅₀ of 1.02 μM. nih.gov Further investigation revealed that its R-enantiomer, (R)-10m , was even more potent, with an EC₅₀ of 0.72 μM. nih.gov The mechanism of action for these N-protected indole scaffold (NINS) derivatives involves interference with the early stages of the HCV life cycle, specifically viral entry. nih.gov Other studies have shown that some indole derivatives can inhibit HCV replication by inducing the transcription of pro-inflammatory cytokines like CXCL-8. nih.gov

Table 1: Antiviral Activity of Selected Indole Derivatives

Compound Class/Name Viral Target Reported Activity Reference Indole-2-carboxylic acid derivative 20a HIV-1 Integrase IC₅₀ = 0.13 μM [5, 24] Indole-2-carboxylic acid derivative 17a HIV-1 Integrase IC₅₀ = 3.11 μM nih.gov Cyclopropyl-indole derivatives HIV-1 Reverse Transcriptase (NNRTI) Activity comparable to Nevirapine [2, 14] 3-Indoleacetonitrile Influenza A Virus Reduces mortality and lung virus titers in vivo rsc.org NINS derivative (R)-10m Hepatitis C Virus (HCV) EC₅₀ = 0.72 μM researchgate.net Indole derivative 12e Hepatitis C Virus (HCV) EC₅₀ = 1.1 μM nih.gov

Antimicrobial Research

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and indole derivatives have shown significant promise in this area. eurekaselect.comresearchgate.netingentaconnect.com

Antibacterial Activities : Indole derivatives have demonstrated broad-spectrum antibacterial activity. acs.org For example, novel indole compounds containing pyridinium (B92312) moieties exhibited excellent activity against phytopathogenic bacteria like Xanthomonas oryzae. acs.org Indole-triazole derivatives, such as compound 3d , have been identified as promising leads against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. nih.gov

Antifungal Activities : The same indole-triazole derivatives that are effective against bacteria have also shown potent antifungal properties, particularly against multidrug-resistant fungal pathogens like Candida krusei. nih.gov Many of the tested indole derivatives showed excellent activity against C. krusei, with some compounds achieving MIC values as low as 3.125 µg/mL. nih.gov Other studies have confirmed the broad-spectrum antifungal activity of various indole derivatives against several phytopathogenic fungi. researchgate.net Indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have also been explored as potential new fungicides. researchgate.netacs.org

Antiparasitic Activities : Research into indole-based compounds has yielded potent agents against several parasitic diseases. mdpi.com Diamidine indole derivatives have exhibited excellent inhibitory activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness, and Plasmodium falciparum, which causes malaria. mdpi.comnih.gov Many of these compounds show IC₅₀ values in the nanomolar range for both parasites. mdpi.com One compound, 7c , was highly active in vivo, curing mice infected with Trypanosoma brucei rhodesiense. nih.gov

Modulation of Neurobiological Receptors and Pathways

The indole nucleus is a key structural motif in a multitude of biologically active compounds, enabling interactions with various receptors and enzymes within the central nervous system. Research into indole derivatives, including methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, has revealed significant potential in modulating neurobiological pathways. These investigations span from allosteric modulation of cannabinoid receptors to interactions with serotonin (B10506) and cholinesterase systems, highlighting the versatility of the indole scaffold in neuropharmacology.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation Studies

The Cannabinoid Receptor 1 (CB1R), a G protein-coupled receptor, is a key target in the central nervous system, and its modulation offers therapeutic potential. nih.gov The discovery of an allosteric binding site on the CB1 receptor, distinct from the primary (orthosteric) site, has opened new avenues for drug development. nih.govnih.gov Indole derivatives, particularly indole-2-carboxamides, were the first compounds identified as allosteric modulators of CB1R. nih.govnih.gov

One of the prototypical indole-2-carboxamide allosteric modulators is Org27569. nih.gov Studies on this and related compounds have revealed a complex mechanism of action. These modulators can enhance the binding of agonists to the receptor, a characteristic of positive allosteric modulators (PAMs). nih.govrealmofcaring.org However, functionally, they often act as negative allosteric modulators (NAMs), reducing the efficacy of the agonist in activating downstream signaling pathways. nih.govnih.gov This dual activity offers a way to fine-tune the signaling of the CB1 receptor, potentially mitigating the psychoactive side effects associated with direct-acting agonists. nih.gov

Research has shown that the indole-2-carboxamide scaffold is a robust framework for developing CB1R allosteric modulators. nih.gov Structure-activity relationship (SAR) studies have explored modifications to this scaffold to improve potency and selectivity. nih.govacs.org For instance, the presence of the carboxamide group is crucial for the stimulatory effect on agonist binding. acs.orgbohrium.com The binding site for these allosteric modulators, such as ZCZ011, has been identified at an extrahelical location on the transmembrane 2 (TM2)-TM3-TM4 surface of the receptor. researchgate.net This binding induces a conformational change in the receptor, which is key to its allosteric regulation. researchgate.net

| Compound | Scaffold | Observed Effect on CB1 Receptor | Reference |

|---|---|---|---|

| Org27569 | Indole-2-carboxamide | Enhances agonist binding (PAM activity); reduces agonist-induced G-protein coupling (NAM activity). nih.govnih.gov | nih.govnih.gov |

| ZCZ011 | Indole derivative | Acts as a positive allosteric modulator (PAM) and an allosteric agonist. researchgate.netacs.org | researchgate.netacs.org |

| Org27759 | Indole-2-carboxamide | Increases binding of CB1 receptor agonists. nih.gov | nih.gov |

| Org29647 | Indole-2-carboxamide | Increases binding of CB1 receptor agonists. nih.gov | nih.gov |

Serotonin Receptor Ligand Research (e.g., 5-HT1A, 5-HT2A)

Serotonin (5-HT) receptors are deeply involved in the regulation of mood, cognition, memory, and anxiety. nih.govnih.gov The 5-HT1A and 5-HT2A receptor subtypes, in particular, are major targets for drugs used to treat psychiatric disorders like depression and schizophrenia. nih.govnih.govmdpi.com Indole derivatives are a significant class of compounds investigated as ligands for these receptors due to their structural similarity to serotonin.

Research has focused on synthesizing indole derivatives and evaluating their binding affinity and functional activity at 5-HT1A and 5-HT2A receptors. nih.gov For example, studies on compounds designated D2AAK5, D2AAK6, and D2AAK7 have shown them to be potent ligands for both receptor subtypes. nih.govnih.gov Molecular modeling in these studies indicates that a key interaction is the formation of a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptors. nih.gov

The functional outcomes of these interactions can vary. Agonists at the 5-HT1A receptor are known to be effective in treating depression, while antagonists at the 5-HT2A receptor can display antipsychotic and antidepressant effects. nih.gov The development of dual-acting ligands that target both 5-HT1A and other serotonin receptors, like 5-HT7, is also an active area of research, with the aim of creating novel treatments for depression and anxiety. nih.gov The versatility of the indole scaffold allows for the design of ligands with specific affinities and activities, such as partial agonism or antagonism, to achieve desired therapeutic profiles. nih.govnih.gov

| Compound Class/Example | Target Receptor(s) | Key Research Finding | Reference |

|---|---|---|---|

| D2AAK5, D2AAK6, D2AAK7 | 5-HT1A, 5-HT2A | Potent ligands for both receptors; D2AAK7 showed anxiolytic activity in behavioral tests. nih.gov | nih.gov |

| Arylpiperazine derivatives | 5-HT1A, 5-HT7 | Dual ligands that activate 5-HT1A and antagonize 5-HT7 receptors are being explored as potential antidepressants. nih.gov | nih.gov |

| Indole derivatives (general) | 5-HT2A | Antagonism of the 5-HT2A receptor is a key mechanism for many atypical antipsychotic drugs. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. tandfonline.com These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can help alleviate cognitive symptoms. tandfonline.comrsc.org The indole nucleus is a privileged scaffold in the design of cholinesterase inhibitors, partly due to its presence in several natural alkaloids with such activity. rsc.org

Numerous studies have reported the synthesis of novel indole derivatives and their evaluation as AChE and BuChE inhibitors. tandfonline.commdpi.comnih.gov Researchers have designed indole-based compounds as analogues of existing drugs like donepezil, by replacing its indanone moiety with an indole ring. mdpi.com Many of these synthesized compounds have shown potent inhibitory activity, sometimes exceeding that of the standard drugs. mdpi.com For example, the compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as a particularly potent AChE inhibitor. mdpi.com

The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies have reported indole derivatives with IC50 values in the low micromolar to nanomolar range, demonstrating their high potency. rsc.orgnih.gov Both carbamate (B1207046) and urea (B33335) functional groups attached to the indole ring have been shown to contribute to the inhibition of the AChE enzyme. nih.gov

| Compound Class/Example | Target Enzyme(s) | Reported Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Indole-based sulfonamides | AChE | IC50 values ranging from 0.17 µM to 8.53 µM. rsc.org | rsc.org |

| Indole amine derivatives (24 and 25) | AChE | IC50 values of 4.66 µM and 4.28 µM, respectively, comparable to galantamine. rsc.org | rsc.org |

| Indole derivatives with diethyl-carbamate/urea moiety | AChE, BuChE | AChE IC50 values between 1 µM and 4 µM; BuChE IC50 values between 2 µM and 5 µM. nih.gov | nih.gov |

| Indol-2-carboxylic acid esters | AChE | A quaternary ammonium (B1175870) salt derivative (7c) showed the most potent activity against AChE. nih.gov | nih.gov |

Research in Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The indole scaffold is a common feature in many anti-inflammatory agents, including the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This has spurred extensive research into novel indole derivatives as potential anti-inflammatory drugs with improved efficacy and safety profiles.

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators. nih.govresearchgate.net Selective inhibition of COX-2 over COX-1 is a desirable goal as it can reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Numerous studies have demonstrated that indole derivatives can act as potent and selective COX-2 inhibitors. nih.govresearchgate.net For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov Docking studies have further elucidated how these compounds bind to the active site of the COX-2 enzyme. nih.gov

Beyond COX-2 inhibition, indole derivatives have been shown to modulate other critical inflammatory pathways. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the gene for COX-2. researchgate.net Research has shown that certain indole derivatives can suppress the activation of the NF-κB signaling pathway, thereby down-regulating the expression of multiple inflammatory mediators. researchgate.netisfcppharmaspire.com This multi-target approach, inhibiting both COX-2 and NF-κB, makes indole derivatives a promising class of compounds for the development of new anti-inflammatory therapies. researchgate.netnih.gov

| Compound Class/Example | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| Indole-2-one derivative (7i) | Inhibition of pro-inflammatory mediators | Inhibited the expression of TNF-α, IL-6, COX-2, and iNOS in macrophages. nih.gov | nih.gov |

| Indole derivative (S3) | Selective COX-2 inhibition | Showed significant anti-inflammatory activity and was found to selectively inhibit COX-2 expression. nih.gov | nih.gov |

| Indole derivatives (general) | Modulation of NF-κB and COX-2 | Can inhibit COX-2 and down-regulate the NF-κB transcription pathway. researchgate.net | researchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | Inhibition of pro-inflammatory cytokines | Effectively inhibited the LPS-induced production of NO, IL-6, and TNF-α. nih.gov | nih.gov |

Other Therapeutic Research Areas

The structural versatility of the indole nucleus has led to its exploration in a wide array of therapeutic areas beyond neurobiology and inflammation. One significant area of investigation is oncology. Numerous indole derivatives have been shown to possess anti-proliferative and cytotoxic activities against various cancer cell lines. mdpi.com These compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for the development of new chemotherapeutic agents. For example, a series of N'-substituted-benzylidene-1H-indole-2-carbohydrazides demonstrated significant cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines, with one compound in particular showing an average IC50 of 2 µM. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the biological applications of This compound in the fields of antidiabetic or neurodegenerative disorder research.

While the broader class of indole derivatives has been the subject of extensive investigation for these conditions, the specific research findings for this particular compound are not present in the reviewed sources. Therefore, an article focusing solely on the antidiabetic and neurodegenerative research applications of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific data.

Advanced Derivatives and Future Research Directions of Methyl 4 Chloro 7 Fluoro 1h Indole 2 Carboxylate

Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Specificity

The rational design of next-generation analogues of methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate is a key area for future research, aiming to enhance biological specificity and potency. The existing knowledge of the structure-activity relationships (SAR) of related indole (B1671886) derivatives provides a solid foundation for this endeavor. For instance, the indole-2-carboxamide scaffold has been identified as a versatile pharmacophore for developing potent inhibitors of various enzymes and receptors.

Future design strategies will likely focus on several key aspects:

Modification of the Carboxylate Group: Conversion of the methyl ester to a diverse range of amides, hydrazides, or other bioisosteres can significantly impact biological activity. For example, coupling the carboxylic acid derivative with different amines can modulate the compound's pharmacokinetic properties and target interactions.

Substitution at the Indole Nitrogen (N-1): Alkylation or arylation at the N-1 position can influence the planarity of the indole ring system and introduce new interaction points with biological targets.

Further Functionalization of the Benzene (B151609) Ring: While the 4-chloro and 7-fluoro substitutions provide a specific electronic and steric profile, the introduction of additional substituents at the C-5 and C-6 positions could further refine the biological activity.

Computational Modeling and Structure-Based Design: In silico tools, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting the binding modes of newly designed analogues to their target proteins. This approach allows for the prioritization of synthetic targets with the highest probability of success.

A hypothetical design strategy for a new series of analogues is presented below:

| Parent Compound | Modification Strategy | Rationale | Potential Target Class |

| This compound | Amide formation at C-2 with chiral amines | Introduce stereospecific interactions to improve target selectivity. | Kinases, G-protein coupled receptors |

| This compound | Suzuki coupling at C-4 (replacing chlorine) | Explore the effect of aryl or heteroaryl substituents on target binding. | Protein-protein interaction inhibitors |

| This compound | N-alkylation with functionalized side chains | Introduce vectors for improved solubility or cell permeability. | Ion channel modulators |

The synthesis of these next-generation analogues will leverage established and innovative organic chemistry methodologies. Palladium-catalyzed cross-coupling reactions, modern amidation protocols, and regioselective functionalization techniques will be crucial for the efficient construction of diverse chemical libraries.

Exploration of Covalent and Allosteric Modulators Derived from the Indole Core

Beyond traditional competitive inhibitors, the this compound scaffold offers opportunities for the development of covalent and allosteric modulators, which can provide unique therapeutic advantages such as prolonged duration of action and higher specificity.

Covalent Modulators: The indole scaffold can be functionalized with reactive electrophilic groups, or "warheads," that can form a covalent bond with a specific nucleophilic residue (e.g., cysteine, serine, or lysine) in the target protein. The design of such inhibitors requires precise knowledge of the target's active site topology.

Potential strategies for designing covalent inhibitors from the target scaffold include:

Introduction of an acrylamide (B121943) or chloroacetamide group, typically at the C-5 or C-6 position, to target nearby cysteine residues.

Incorporation of a fluorosulfate (B1228806) or sulfonyl fluoride (B91410) moiety for targeting tyrosine or serine residues.

Allosteric Modulators: Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that modulates the protein's activity. The indole core is a known privileged scaffold for the discovery of allosteric modulators of various targets. The specific substitution pattern of this compound could be exploited to achieve selectivity for the allosteric site of a particular protein.

Future research in this area would involve:

High-throughput screening of derivatives of this compound against a panel of disease-relevant proteins to identify allosteric hits.

Structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) to elucidate the binding mode of allosteric modulators and guide further optimization.

| Modulator Type | Design Principle | Potential Advantages | Example of a Targetable Residue/Site |

| Covalent | Incorporation of a reactive electrophile. | Increased potency, prolonged duration of action. | Cysteine in a kinase active site. |

| Allosteric | Binding to a site topographically distinct from the active site. | Higher target selectivity, potential for both positive and negative modulation. | Allosteric pocket in a G-protein coupled receptor. |

Multi-Targeting Strategies and Hybrid Molecule Development

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in multi-target drugs that can simultaneously modulate several key proteins. The indole scaffold is well-suited for the development of such agents due to its ability to be extensively functionalized.

Multi-Target Ligand Design: Derivatives of this compound could be designed to interact with multiple targets. For example, by carefully selecting substituents, it may be possible to create a single molecule that inhibits two different kinases involved in a cancer signaling pathway.

Hybrid Molecule Development: This strategy involves covalently linking two or more pharmacophores with distinct biological activities to create a single hybrid molecule. The this compound core could serve as one of the pharmacophores, linked to another active moiety via a suitable linker.

An example of a potential hybrid molecule design is presented below:

| Pharmacophore 1 | Pharmacophore 2 | Linker | Potential Therapeutic Area |

| 4-chloro-7-fluoro-1H-indole-2-carboxamide derivative | A known histone deacetylase (HDAC) inhibitor | A flexible alkyl chain | Oncology |

| 4-chloro-7-fluoro-1H-indole-2-carboxylate derivative | A known beta-secretase 1 (BACE1) inhibitor | A rigid aromatic linker | Alzheimer's disease |

The synthesis of such hybrid molecules would require careful planning of the synthetic route to ensure the compatibility of the different functional groups and the efficient assembly of the final product.

Development of Molecular Probes and Imaging Agents Based on the Compound Scaffold

The intrinsic fluorescence of the indole nucleus makes it an attractive scaffold for the development of molecular probes and imaging agents. These tools are invaluable for studying biological processes at the molecular level and for diagnostic applications.

Fluorescent Probes: By conjugating the this compound scaffold to a recognition moiety for a specific analyte (e.g., a metal ion, a reactive oxygen species, or a specific enzyme), it is possible to create fluorescent probes that signal the presence of the analyte through a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). The chloro and fluoro substituents can be used to fine-tune the photophysical properties of the indole core.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging Agents: For in vivo imaging applications, the scaffold can be labeled with a positron-emitting (e.g., ¹⁸F, ¹¹C) or a gamma-emitting (e.g., ¹²³I, ⁹⁹ᵐTc) radionuclide. The development of such radiotracers would enable the non-invasive visualization and quantification of their biological targets in living organisms. The fluorine atom at the C-7 position could potentially be replaced with ¹⁸F for PET imaging, although this would require the development of a suitable radiolabeling precursor.

| Imaging Modality | Design Strategy | Potential Application |

| Fluorescence Microscopy | Conjugation to a target-specific ligand. | Visualizing the subcellular localization of a protein. |

| PET/SPECT | Incorporation of a suitable radionuclide. | Non-invasive diagnosis of disease and monitoring of treatment response. |

Applications as Chemical Building Blocks in Specialized Organic Synthesis Beyond Pharmaceutical Intermediates

While the primary interest in this compound lies in its potential as a pharmaceutical intermediate, its unique chemical structure also makes it a valuable building block in other areas of specialized organic synthesis.

Materials Science: The indole ring is an electron-rich aromatic system, and its derivatives have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties conferred by the chloro and fluoro substituents could be exploited in the design of novel organic materials with tailored optoelectronic properties.

Agrochemicals: The indole scaffold is also found in some agrochemicals. Derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.

Catalysis: Indole-based ligands have been used in transition metal catalysis. The functional groups on the target compound could be modified to create novel ligands for a variety of catalytic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Fischer Indole Synthesis or Bartoli Indole Synthesis. Key steps include cyclization of hydrazine derivatives with ketones/aldehydes under acidic conditions and halogenation (chlorination/fluorination) at specific positions. For example, lithiation of indole precursors followed by halogenation (e.g., Cl at position 4, F at position 7) and esterification at position 2 is critical .

- Optimization : Reaction temperature (0–60°C), choice of halogenating agents (e.g., NCS for Cl, Selectfluor for F), and stoichiometric ratios significantly affect yield. Purification via recrystallization or column chromatography is recommended .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Approach :

- NMR : - and -NMR can confirm substituent positions (e.g., downfield shifts for Cl at C4 and F at C7). -NMR detects fluorine environments .

- X-ray Crystallography : Resolves bond angles and crystallographic packing, as demonstrated for structurally similar indole carboxylates (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Data Reconciliation :

- Compare assays (e.g., enzyme inhibition vs. cell viability) under standardized conditions (pH, temperature).

- Validate purity (>95% via HPLC) to rule out impurities skewing results. Structural analogs (e.g., methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate) show divergent activities due to substituent positioning .

Q. How can researchers design stability studies to assess decomposition pathways under varying storage conditions?

- Protocol :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks. Monitor degradation via LC-MS.

- Key Metrics : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) and quantify half-life. Evidence suggests indole carboxylates are stable in dry, inert atmospheres but hydrolyze in aqueous media .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, logP)?

- Tools :

- Molecular Dynamics Simulations : Predict solubility in solvents (e.g., DMSO, water) using force fields like CHARMM.

- QSPR Models : Relate logP to substituent electronegativity (Cl/F groups increase hydrophobicity). PubChem data for analogous compounds (e.g., 7-chloro-4-cyano-1H-indole-2-carboxylic acid) provide validation .

Methodological Challenges

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

- Issues : Co-elution of halogenated byproducts (e.g., di- or tri-substituted indoles) during chromatography.

- Solutions :

- Gradient Elution : Optimize solvent polarity (hexane/ethyl acetate gradients).

- Crystallization : Use mixed solvents (ethanol/water) to isolate pure crystals. Evidence from similar compounds highlights 10–15% yield improvements with these methods .

Q. How do researchers validate the compound’s interaction with cytochrome P450 enzymes in drug metabolism studies?

- Assay Design :

- In Vitro : Incubate with human liver microsomes and NADPH; monitor metabolite formation via LC-MS/MS.

- In Silico : Docking studies (AutoDock Vina) predict binding modes to CYP3A4/2D6 active sites. Fluorine’s electronegativity may reduce metabolic clearance compared to non-halogenated analogs .

Comparative Analysis

Q. How does the substitution pattern (Cl at C4, F at C7) influence bioactivity compared to other halogenated indole carboxylates?

- Structural-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.